4-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O3S/c1-19-8-2-3-12(19)14-17-13(22-18-14)9-16-23(20,21)11-6-4-10(15)5-7-11/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVSIJBGTISFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide core, which is known for its diverse biological activities. The presence of the 1,2,4-oxadiazole and pyrrole rings enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide |
| Molecular Weight | 365.35 g/mol |
| CAS Number | 1040074-32-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives of this structure have shown significant inhibitory effects on various cancer cell lines. Specifically, compounds with similar structures exhibited IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cells .
The mechanism by which 4-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its effects involves:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as Histone Deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .
- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways, potentially altering their activity through competitive inhibition or allosteric modulation .
Cardiovascular Effects
A study investigating the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model indicated that certain structural modifications could significantly influence cardiovascular dynamics. Although specific data on this compound is limited, similar sulfonamide derivatives have been shown to decrease perfusion pressure and coronary resistance .
Study on Anticancer Properties
In a recent publication, researchers synthesized several 1,2,4-oxadiazole derivatives , including our compound of interest. They reported that these compounds exhibited notable antiproliferative activity against multiple cancer cell lines. The study highlighted the importance of structural features in enhancing biological activity and suggested further modifications to improve efficacy .
Pharmacokinetic Studies
Pharmacokinetic studies are essential for understanding the therapeutic potential of new compounds. Preliminary data suggest that 4-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide interacts favorably with serum proteins such as human serum albumin (HSA), which can influence its bioavailability and therapeutic effectiveness .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains. The incorporation of the pyrrole moiety may enhance this activity due to its ability to interact with microbial enzymes or membranes .
Anticancer Potential
Compounds similar to 4-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide have been investigated for their anticancer properties. The sulfonamide group is known to interfere with carbonic anhydrase, an enzyme often overexpressed in tumors. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The benzenesulfonamide structure is associated with anti-inflammatory activity. Research indicates that such compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Studies have shown that modifications in the molecular structure can optimize its performance in these applications .
Polymer Chemistry
In polymer science, sulfonamide derivatives are used as additives to enhance thermal stability and mechanical properties of polymers. The incorporation of 4-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide into polymer matrices has been explored to improve their functionality and durability under various environmental conditions .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on several oxadiazole derivatives demonstrated that compounds with similar structures to 4-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Mechanism Investigation
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment with the compound, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The 1,2,4-oxadiazole ring in the target compound is a key distinguishing feature. Comparatively, 4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS: 921060-81-3) replaces the oxadiazole with a tetrazole ring. The tetrazole’s higher nitrogen content may enhance metabolic stability but reduce lipophilicity compared to the oxadiazole analog.
Substituent Variations in Sulfonamide Derivatives
- Compound 16 (from ): This pyrazole-sulfonamide hybrid features a 4-bromophenyl group and a fused indole system. Its melting point (200–201°C) is significantly higher than typical sulfonamides, likely due to increased crystallinity from the bulky indole substituent.
- Compound 17 (): Substitution of the bromophenyl group with a chlorophenyl moiety reduces molecular weight (575.91 g/mol vs. 620.36 g/mol for Compound 16). The chlorine atom’s electronegativity may alter electronic properties, affecting interactions with biological targets.
Functional Group Analogues
- N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)-1-Phenylcyclopropanecarboxamide (CAS: 2034509-31-2): This compound replaces the sulfonamide group with a carboxamide-linked cyclopropane-phenyl system. The cyclopropane introduces steric constraints, which could limit rotational freedom compared to the sulfonamide’s flexible methylene bridge .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
Spectroscopic Insights:
- IR Spectroscopy : The target compound’s sulfonamide group would exhibit characteristic SO2 stretching bands (~1160–1335 cm⁻¹), consistent with analogs like Compounds 16–18 .
- 1H-NMR : The methylene bridge (CH2) in the oxadiazole-pyrrole system would resonate near δ 3.5–4.0 ppm, similar to the pyrazoline CH2 signals in Compound 16 (δ 2.26–2.86 ppm) but shifted due to differing electronic environments .
Research Implications and Gaps
- Comparative studies with pyrazole or tetrazole analogs could elucidate structure-activity relationships.
- Computational Modeling : Molecular docking studies comparing the oxadiazole-pyrrole system with tetrazole or pyrazole cores (as in and ) could predict binding modes in enzyme targets.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
Answer:
The synthesis of structurally related sulfonamide-oxadiazole hybrids typically involves cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) or other dehydrating agents. For example, cyclization of substituted benzoic acid hydrazides at 120°C with POCl₃ yields oxadiazole cores . Subsequent coupling with brominated sulfonamide precursors via nucleophilic substitution or Mitsunobu reactions can introduce the benzenesulfonamide moiety. Purity optimization requires repeated recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC with UV detection at 254 nm to monitor byproducts .
Basic: Which spectroscopic and chromatographic methods are critical for structural validation?
Answer:
- NMR (¹H/¹³C): Assign pyrrole protons (δ 6.2–6.8 ppm) and oxadiazole-linked methylene groups (δ 4.5–5.0 ppm). Aromatic protons in the bromophenyl group appear as doublets (δ 7.4–7.8 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~470–480 Da) and isotopic patterns for bromine .
- HPLC-PDA: Use a C18 column with acetonitrile/water gradients to assess purity (>98%) and detect unreacted intermediates .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. For example, ORTEP-3 software ( ) can model thermal ellipsoids and torsional angles, particularly for the oxadiazole-pyrrole linkage, which may exhibit planarity deviations due to steric hindrance . Compare bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and angles with similar structures (e.g., N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, ). Discrepancies between experimental and computational geometries (e.g., DFT-optimized structures) may indicate crystal packing effects .
Advanced: How to address contradictions between computational predictions and experimental bioactivity data?
Answer:
If molecular docking (e.g., AutoDock Vina) predicts strong binding to a target (e.g., cyclooxygenase-2) but in vitro assays show low activity:
- Re-evaluate protonation states : Sulfonamide pKa values (~9–10) affect binding; use pH-adjusted docking .
- Solubility testing : Poor aqueous solubility (common with brominated aromatics) may limit bioavailability. Measure logP via shake-flask method and compare with PubChem analogs .
- Metabolite screening : LC-MS/MS can detect oxidative degradation of the pyrrole ring under assay conditions .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Cellular thermal shift assays (CETSA): Confirm target engagement by monitoring protein thermal stability shifts in cell lysates treated with the compound .
- CRISPR-Cas9 knockouts : Silence putative targets (e.g., enzymes with sulfonamide-binding domains) and assess loss of compound efficacy .
- Metabolomics : Use ¹H-NMR or LC-MS to track downstream metabolite changes (e.g., prostaglandins for COX-2 inhibitors) .
Basic: How to troubleshoot low yields during the oxadiazole cyclization step?
Answer:
- Optimize reaction time : Underheating (<100°C) leaves uncyclized hydrazides; overheating (>130°C) degrades the product. Monitor via TLC (silica, ethyl acetate/hexane) .
- Activating agents : Replace POCl₃ with Burgess reagent (ethyl N-(triethylammonium sulfonyl)carbamate) for moisture-sensitive intermediates .
- Purification : Use flash chromatography with gradient elution (hexane → ethyl acetate) to separate oxadiazole products from polymeric byproducts .
Advanced: What computational tools predict pharmacokinetic properties, and how reliable are they?
Answer:
- ADMET Prediction : SwissADME estimates bioavailability (e.g., high membrane permeability via LogP ~3.5) and cytochrome P450 interactions .
- MD Simulations : GROMACS can model blood-brain barrier penetration, critical for CNS-targeted compounds. Validate with in situ perfusion assays .
- Limitations : Computational models often underestimate halogen bonding effects; cross-validate with experimental plasma protein binding assays .
Advanced: How to design a structure-activity relationship (SAR) study focusing on the oxadiazole moiety?
Answer:
- Analog synthesis : Replace the 1-methylpyrrole group with 2-thienyl or 4-pyridyl rings to assess electronic effects on sulfonamide acidity .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., carbonic anhydrase isoforms) .
- Crystallographic analysis : Determine if substituent changes alter hydrogen-bonding networks in co-crystal structures (e.g., with CA-II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
